VU0456940
Description
VU0456940 (CAS No. 1046861-20-4) is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). It was developed through structure-activity relationship (SAR) optimization of an indole-based hit (VU0108370) identified in a high-throughput screening (HTS) campaign . Preclinical studies demonstrate its ability to potentiate subthreshold carbachol (CCh) responses in medium spiny neurons (MSNs), shift amyloid precursor protein (APP) processing toward the nonamyloidogenic pathway (enhancing sAPPα release), and improve cognitive function in rodent models . However, its development was halted due to high clearance, moderate CYP450 inhibition, and suboptimal brain penetration (Kp/Kp,uu) .
Properties
Molecular Formula |
C24H19F2N5O4S |
|---|---|
Molecular Weight |
511.5038 |
SMILES |
CN1N=CC(C2=CC=C(N3C=C(S(=O)(CC(CC4=NOC(C)=C4)=O)=O)C5=C3C=C(F)C=C5F)C=N2)=C1 |
Appearance |
Solid powder |
Synonyms |
VU-0456940; VU 0456940; VU0456940.; 1-[4,6-difluoro-1-[6-(1-methylpyrazol-4-yl)pyridin-3-yl]indol-3-yl]sulfonyl-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Pharmacological Parameters of VU0456940 and Analogous M1 PAMs
Mechanistic and Functional Differences
Allosteric Agonism : Unlike pure PAMs like BQCA, PF-06764427 acts as an "ago-PAM," displaying intrinsic agonist activity at M1 receptors in the absence of ACh. This property increases the risk of receptor desensitization and adverse effects (e.g., seizures) . This compound avoids this liability by lacking agonist activity .
APP Processing: this compound uniquely shifts APP processing toward sAPPα, a neuroprotective fragment linked to Alzheimer’s disease (AD) modification.
Kinetic Selectivity : While BQCA and this compound both exhibit >100-fold M1 selectivity, BQCA’s moderate M2/M3 off-target activity may contribute to cholinergic side effects (e.g., salivation, GI distress) .
Therapeutic Potential and Limitations
- BQCA and PF-06764427 remain viable candidates for cognitive enhancement .
- Safety : this compound’s lack of agonist activity reduces seizure risk compared to ago-PAMs like PF-06764427, but its CYP inhibition necessitates structural refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
